5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Regioisomer SAR mGluR5 allosteric modulation Pharmacophore mapping

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic building block combining a 1,2,4-oxadiazole core with an azetidine ring at position 5 and an ortho-methoxyphenyl substituent at position 3, supplied as the hydrochloride salt. The oxadiazole ring serves as a recognized bioisostere in medicinal chemistry, while the azetidine moiety introduces conformational restraint, making this scaffold attractive for fragment-based drug discovery and lead optimization programs.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
CAS No. 1426291-17-9
Cat. No. B1379005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride
CAS1426291-17-9
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
InChIInChI=1S/C12H13N3O2.ClH/c1-16-10-5-3-2-4-9(10)11-14-12(17-15-11)8-6-13-7-8;/h2-5,8,13H,6-7H2,1H3;1H
InChIKeyGQNVSXOKXDVLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole Hydrochloride (CAS 1426291-17-9): Core Chemical Identity and Procurement-Relevant Characteristics


5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic building block combining a 1,2,4-oxadiazole core with an azetidine ring at position 5 and an ortho-methoxyphenyl substituent at position 3, supplied as the hydrochloride salt . The oxadiazole ring serves as a recognized bioisostere in medicinal chemistry, while the azetidine moiety introduces conformational restraint, making this scaffold attractive for fragment-based drug discovery and lead optimization programs [1]. The compound is commercially available at 95% purity from multiple reputable vendors for research and development use .

Why Generic 1,2,4-Oxadiazole or Azetidine Substitution Cannot Replace 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole Hydrochloride (CAS 1426291-17-9)


Within the 1,2,4-oxadiazole azetidine chemical space, the position of the methoxy substituent on the phenyl ring is a critical determinant of pharmacological phenotype. In the structurally related mGluR5 allosteric modulator series, meta-substituted aryl oxadiazoles retained positive allosteric modulator (PAM) activity, whereas para-substituted analogs were either inactive or functionally switched to negative allosteric modulators (NAMs)—demonstrating that regioisomeric substitution alone can invert the biological response [1]. The ortho-methoxy positioning in this compound introduces unique intramolecular and steric constraints absent in the meta- and para-methoxy regioisomers (CAS 1539502-98-1 and CAS 1426290-77-8, respectively) as well as the des-methoxy analog (CAS 1351654-21-1), making simple in-class substitution untenable without confirmatory re-screening [1][2]. Furthermore, the hydrochloride salt form (CAS 1426291-17-9) confers distinct solubility and handling advantages over the free base (CAS 1248907-78-9), which directly impacts formulation and assay reproducibility .

Quantitative Differentiation Evidence for 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole Hydrochloride (CAS 1426291-17-9) vs. Closest Structural Analogs


Regioisomeric Substitution at the 3-Phenyl Ring: Ortho-Methoxy vs. Meta-Methoxy vs. Para-Methoxy Differentiation

In the azetidinyl oxadiazole chemical series, the position of aryl substituents dictates functional pharmacology. The meta-substituted aryl oxadiazole analogs are characterized as mGluR5 positive allosteric modulators (PAMs), whereas para-substituted analogs are either inactive or exhibit functional switching to negative allosteric modulators (NAMs) [1]. The target compound bears an ortho-methoxy substituent (2-methoxyphenyl), which is structurally distinct from the meta-methoxy regioisomer (CAS 1539502-98-1, described as an oxidative phosphorylation inhibitor causing mitochondrial membrane depolarization) and the para-methoxy regioisomer (CAS 1426290-77-8), each predicted to engage different steric and electronic environments at the binding site .

Regioisomer SAR mGluR5 allosteric modulation Pharmacophore mapping

Salt Form Advantage: Hydrochloride Salt (CAS 1426291-17-9) vs. Free Base (CAS 1248907-78-9) for Aqueous Solubility and Handling

The hydrochloride salt form (CAS 1426291-17-9, MW 267.71) provides enhanced aqueous solubility compared to the free base (CAS 1248907-78-9, MW 231.25). The hydrochloride counterion is the most commonly employed salt for azetidine-containing heterocycles in screening libraries, facilitating dissolution in aqueous buffers (e.g., PBS, HEPES) and DMSO-water mixtures used in biochemical and cell-based assays . The hazard classification (H302, H315, H319, H335) and handling precautions are explicitly documented for the salt, enabling appropriate risk assessment for laboratory use . In contrast, the free base may exhibit lower solubility and different hygroscopic behavior, potentially introducing variability in dose-response experiments.

Salt selection Aqueous solubility Assay compatibility

S1P Receptor Modulation Patent Protection: Class-Level Evidence for 1,2,4-Oxadiazole Azetidine Derivatives

The compound falls within the Markush structure of US Patent 8,859,598 (Allergan, Inc.), which claims 1,2,4-oxadiazole azetidine derivatives as potent and selective sphingosine-1-phosphate (S1P) receptor modulators [1]. The patent describes compounds of Formula I wherein R1 is substituted or unsubstituted C6-10 aryl, encompassing the 2-methoxyphenyl substitution. This patent family has produced clinical candidates targeting S1P1 receptors for autoimmune and inflammatory indications. In contrast, close analogs with different 3-substituents (e.g., 4-chlorophenyl, CAS 1426291-15-7; isopropyl, CAS 1426291-14-6) are covered by the same patent but likely exhibit different S1P receptor subtype selectivity profiles based on published SAR from the 3,5-diphenyl-1,2,4-oxadiazole series showing that aryl substitution patterns profoundly affect S1P1 vs. S1P3 selectivity [2].

Sphingosine-1-phosphate receptors Immunomodulation Patent landscape

Purity Specification and Vendor Availability Comparison: Target Compound vs. Regioisomeric Analogs

The target compound is available as the hydrochloride salt at ≥95% purity from multiple vendors (Fluorochem, AKSci, MolCore, Leyan) . The 3-methoxy regioisomer (CAS 1539502-98-1) has been discontinued by at least one major vendor (CymitQuimica), potentially limiting supply continuity for programs dependent on that specific analog . The 4-methoxy regioisomer hydrochloride (CAS 1426290-77-8) is also available at 95-97% purity but from fewer active suppliers . Commercial availability of the free base form (CAS 1248907-78-9) is constrained, with some vendors listing it as discontinued, further emphasizing the hydrochloride salt as the preferred procurement form for screening .

Purity specification Vendor comparison Procurement logistics

Intramolecular Hydrogen Bonding Potential: Ortho-Methoxy Conformational Constraint vs. Meta- and Para-Methoxy Analogs

The ortho-methoxy group in the target compound can participate in intramolecular hydrogen bonding with the oxadiazole ring nitrogen, as the methoxy oxygen is positioned within ~2.5-3.0 Å of the oxadiazole N2 or N4 atoms depending on the dihedral angle of the phenyl ring [1]. This interaction is geometrically impossible for the meta-methoxy (CAS 1539502-98-1) and para-methoxy (CAS 1426290-77-8) regioisomers. Such intramolecular H-bonding can preorganize the ligand into a specific low-energy conformation, potentially reducing the entropic penalty upon target binding and influencing binding kinetics [1]. This conformational locking may also affect metabolic stability by shielding the oxadiazole ring from oxidative metabolism.

Conformational analysis Intramolecular H-bonding Ligand preorganization

Recommended Research and Procurement Application Scenarios for 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole Hydrochloride (CAS 1426291-17-9)


Fragment-Based and Structure-Guided Drug Discovery Targeting S1P Receptors

The compound is suitable as a fragment or early lead scaffold in S1P receptor modulator programs, given its coverage within the Allergan patent (US 8,859,598) claiming 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators [1]. The ortho-methoxyphenyl substitution offers a structurally differentiated starting point compared to disclosed 3,5-diphenyl-1,2,4-oxadiazole S1P1 agonists such as CS-2100 (EC50 = 4.0 nM at human S1P1) [2]. The hydrochloride salt form enables direct dissolution in aqueous screening buffers without additional salt metathesis steps .

Regioisomeric Selectivity Profiling for CNS Target Allosteric Modulator Programs

Based on the documented 'PAM-to-NAM switching' phenomenon observed in azetidinyl oxadiazole mGluR5 modulators upon para-substitution of the aryl ring, this ortho-methoxy compound serves as a critical regioisomeric probe [1]. Systematic evaluation of the ortho-, meta-, and para-methoxy series can define the pharmacophoric requirements for positive vs. negative allosteric modulation at CNS targets, with the ortho analog representing an underexplored region of chemical space in published SAR studies [1][2].

Building Block for Parallel Synthesis of Focused 1,2,4-Oxadiazole Libraries

The free azetidine NH in the compound provides a reactive handle for diversification via N-alkylation, N-acylation, N-sulfonylation, or reductive amination, enabling the rapid generation of focused compound libraries . The ortho-methoxy group on the phenyl ring offers a distinct steric and electronic environment compared to the more commonly explored para-substituted analogs, potentially accessing novel intellectual property space. Multi-vendor commercial availability at ≥95% purity supports reliable library production scale-up .

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The combination of a 1,2,4-oxadiazole bioisostere with a conformationally restricted azetidine and an ortho-methoxy phenyl substituent generates a compact scaffold (MW 267.71 as HCl salt, MW 231.25 as free base) compliant with CNS drug-likeness criteria (MW < 400, hydrogen bond donors ≤3, rotatable bonds ≤5) [2]. The hydrochloride salt provides a defined physical form for solubility, permeability, and metabolic stability assays, enabling systematic comparison against meta- and para-methoxy regioisomers to establish the impact of methoxy position on CNS drug-like properties .

Quote Request

Request a Quote for 5-Azetidin-3-yl-3-(2-methoxyphenyl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.